![molecular formula C16H21N3O5S B2805552 N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-cyclopropyloxamide CAS No. 872881-34-0](/img/structure/B2805552.png)
N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-cyclopropyloxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonyl compounds are a class of organic compounds that contain a sulfonyl functional group attached to a benzene ring . They are used in various applications, including as intermediates in organic synthesis .
Molecular Structure Analysis
The molecular structure of a benzenesulfonyl compound would typically include a benzene ring attached to a sulfonyl group. The exact structure would depend on the other substituents present in the molecule .Chemical Reactions Analysis
Benzenesulfonyl compounds can undergo a variety of reactions, including nucleophilic substitution and elimination reactions . The exact reactions would depend on the other functional groups present in the molecule .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
- A study by Tarasov et al. (2002) focused on synthesizing related compounds, exploring the reactivity of functional groups in similar structures. This research contributes to understanding the chemical properties and potential applications of N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-cyclopropyloxamide (Tarasov, Strikanova, Moskvichev, & Timoshenko, 2002).
Biological Evaluation and Antibiotic Properties
- Meng et al. (2013) synthesized optically active derivatives with potential synthetic and pharmacological interest, showing good inhibition against Gram-positive bacteria and fungi in antibiotic tests. These findings indicate potential applications in antimicrobial research (Meng, Zuo, Vijaykumar, Dupati, Choi, Jang, Yoon, & Shin, 2013).
Chemical Transformations and Derivatives
- Research by Eisch, Qian, & Chiu (1996) examined the transformations of benzenesulfonyl derivatives, contributing to the understanding of the chemical behavior of this compound and related compounds (Eisch, Qian, & Chiu, 1996).
Synthetic Applications
- Guguloth (2021) synthesized novel derivatives showing the versatility of these compounds in chemical synthesis. This research contributes to the understanding of how such compounds can be modified and utilized in various synthetic applications (Guguloth, 2021).
Potassium Channel Openers
- Chiu et al. (2001) synthesized derivatives as bladder-selective potassium channel openers, indicating potential applications in medical research related to bladder function (Chiu, Lin, Cheng, Tsai, & Yu, 2001).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-cyclopropyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5S/c20-15(16(21)18-12-7-8-12)17-11-14-19(9-4-10-24-14)25(22,23)13-5-2-1-3-6-13/h1-3,5-6,12,14H,4,7-11H2,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGDLJLEZJAJES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NC2CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
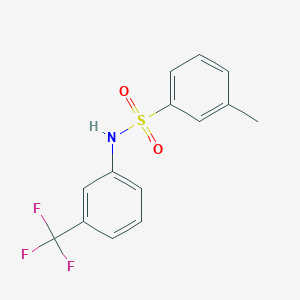
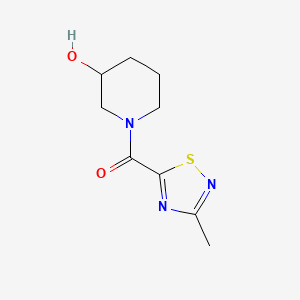

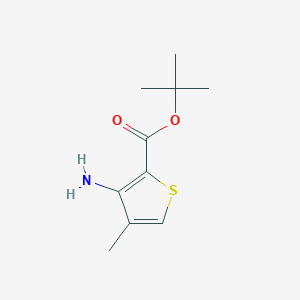
![3,4-difluoro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2805480.png)
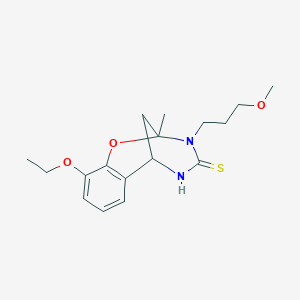
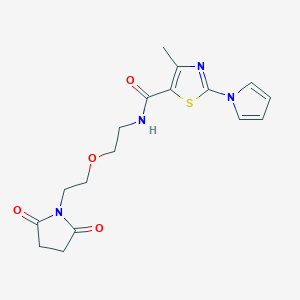


![2-fluoro-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B2805487.png)
![9-cyclohexyl-3-(4-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2805488.png)
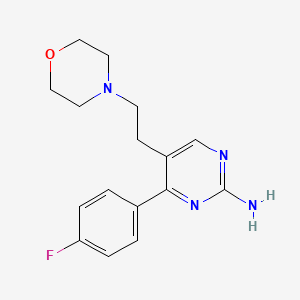
![3-nitro-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2805490.png)
![2-[(1-Pyrido[2,3-d]pyrimidin-4-ylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2805492.png)
